molecular formula C11H24Si B14483741 Silane, trimethyl-1-octenyl- CAS No. 65644-33-9

Silane, trimethyl-1-octenyl-

Cat. No.: B14483741
CAS No.: 65644-33-9
M. Wt: 184.39 g/mol
InChI Key: DWVPGZOBZDSBQL-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds as Strategic Building Blocks in Modern Organic Synthesis

The utility of organosilicon compounds in organic synthesis is rooted in several key factors. The carbon-silicon (C-Si) bond is relatively weak and polarized towards carbon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org Conversely, the bond between silicon and electronegative elements like oxygen is exceptionally strong. wikipedia.org This dichotomy allows for the strategic introduction and subsequent cleavage of silyl (B83357) groups, a cornerstone of their application as protecting groups for sensitive functional groups like alcohols, amines, and carboxylic acids. shinetsusilicone-global.com

Furthermore, the ability of silicon to stabilize adjacent carbanions and carbocations has been exploited in a variety of carbon-carbon bond-forming reactions. slideshare.net The development of silylating agents, such as trimethylsilyl (B98337) chloride, has been instrumental in expanding the synthetic chemist's toolbox. wikipedia.orgshinetsusilicone-global.com The direct synthesis method, involving the reaction of silicon metal with organic halides, and hydrosilylation reactions are common methods for preparing these valuable compounds. numberanalytics.com

Academic Context of Alkenylsilanes (Vinylsilanes) in Chemical Research

Within the broad class of organosilicon compounds, alkenylsilanes (also known as vinylsilanes) have emerged as particularly valuable synthetic intermediates. researchgate.netresearchgate.net These compounds, which feature a carbon-carbon double bond directly attached to a silicon atom, participate in a diverse array of chemical transformations. researchgate.net Their utility stems from their ability to undergo electrophilic substitution, polymerization, and, most notably, transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

The synthesis of alkenylsilanes can be achieved through several methods, including the transition metal-catalyzed hydrosilylation of alkynes and allenes, the dehydrogenative silylation of alkenes, and the silylcupration of multiple bonds. researchgate.net Recent research has also focused on the development of enantioselective methods for the synthesis of silicon-stereogenic vinylsilanes, further expanding their potential in asymmetric synthesis. d-nb.info The unique reactivity of the vinylsilane moiety allows for its stereospecific conversion into a variety of other functional groups, making it a powerful tool for the construction of complex molecular architectures. acs.org

Positioning of Trimethyl-1-octenylsilane within the Alkenylsilane Class for Advanced Chemical Transformations

Silane (B1218182), trimethyl-1-octenyl-, with the chemical formula C₁₁H₂₄Si, represents a specific and important member of the alkenylsilane class. jst.go.jp Its structure, featuring a trimethylsilyl group attached to a 1-octenyl chain, makes it a valuable substrate for a variety of advanced chemical transformations. The presence of the terminal double bond allows for its participation in reactions such as hydroboration, which can introduce a hydroxyl group at the terminal position. nih.gov

A key application of trimethyl-1-octenylsilane and related alkenylsilanes is in palladium-catalyzed cross-coupling reactions. oup.com These reactions, which form new carbon-carbon bonds, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. mdpi.comciac.jl.cnresearchgate.net For instance, the reaction of an alkenylsilane with an aryl halide in the presence of a palladium catalyst can generate a substituted styrene (B11656) derivative. researchgate.net The reactivity of the alkenylsilane in these transformations can be finely tuned by the nature of the substituents on the silicon atom. oup.com

The strategic importance of trimethyl-1-octenylsilane is further highlighted by its use in surface modification. By tethering it to a silica (B1680970) surface, the pendant octenyl group can be further functionalized, allowing for the controlled growth of polymer chains from the surface. nih.gov This "bottom-up" approach is crucial for the development of advanced nanocomposite materials.

Interactive Data Table: Properties of Silane, trimethyl-1-octenyl- and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application
Silane, trimethyl-1-octenyl-18196-84-4C₁₁H₂₄Si184.40Substrate in cross-coupling reactions and surface modification. jst.go.jpnih.gov
Trimethyl(n-octyl)silane3429-76-3C₁₁H₂₆Si186.41Reference compound in mass spectrometry. nist.govchemsrc.com
Trimethylsilanol1066-40-6C₃H₁₀OSi90.20Product of silicone degradation and a weak acid. wikipedia.org
Chlorodimethyl-7-octen-1-ylsilane17196-12-2C₁₀H₂₁ClSi204.81Silylating agent for surface functionalization. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65644-33-9

Molecular Formula

C11H24Si

Molecular Weight

184.39 g/mol

IUPAC Name

trimethyl(oct-1-enyl)silane

InChI

InChI=1S/C11H24Si/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

DWVPGZOBZDSBQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C[Si](C)(C)C

Origin of Product

United States

Reaction Mechanisms and Transformative Capabilities of Trimethyl 1 Octenylsilane Derivatives

Electrophilic Substitution Reactions at the Vinylsilane Moiety

Electrophilic substitution reactions of vinylsilanes, such as trimethyl-1-octenylsilane, are characterized by the replacement of the trimethylsilyl (B98337) group with an electrophile. These reactions are synthetically valuable due to their high degree of stereospecificity, allowing for the controlled formation of substituted alkenes.

Mechanistic Insights into Stereospecificity

The electrophilic substitution of vinylsilanes proceeds with a remarkable retention of the double bond's configuration. This stereospecificity is a direct consequence of the reaction mechanism. The process is initiated by the attack of an electrophile on the double bond of the vinylsilane. This attack preferentially occurs at the carbon atom bearing the silyl (B83357) group, leading to the formation of a β-silyl carbocation intermediate. The carbon-silicon (C-Si) bond can stabilize this adjacent positive charge through a phenomenon known as β-silicon hyperconjugation.

Following the electrophilic attack, the silyl group rotates to align the C-Si bond parallel to the empty p-orbital of the carbocation. This alignment facilitates the elimination of the silyl group, a step that is often assisted by a nucleophile. The principle of least motion dictates that the incoming electrophile occupies a position close to that previously held by the silyl group. Consequently, the original stereochemistry of the double bond is preserved in the final product. oup.combohrium.com This mechanistic pathway ensures that the geometric integrity of the alkene is maintained throughout the transformation. acs.org

Transformations to Halogenated Alkenes

A significant application of electrophilic substitution is the synthesis of halogenated alkenes from vinylsilanes. This transformation can be achieved with high stereoselectivity, providing access to either (E)- or (Z)-1-halo-1-octene from the corresponding trimethyl-1-octenylsilane isomer. The reaction typically involves treating the vinylsilane with a halogen source.

For instance, the bromination of an (E)-vinylsilane with molecular bromine (Br₂) proceeds through an anti-addition mechanism to form a dibromo intermediate. Subsequent anti-elimination of trimethylsilyl bromide yields the corresponding (E)-vinyl bromide. chemtube3d.com Similarly, iodination can be effected using iodine monochloride (ICl) or other electrophilic iodine reagents. The choice of halogenating agent and reaction conditions can influence the outcome and efficiency of the reaction. nih.gov

Table 1: Stereospecific Halogenation of Trimethyl-1-octenylsilane

Starting MaterialHalogenating ReagentProductStereochemistry
(E)-trimethyl(oct-1-en-1-yl)silaneBr₂(E)-1-bromo-1-octeneRetention
(Z)-trimethyl(oct-1-en-1-yl)silaneICl(Z)-1-iodo-1-octeneRetention

Oxidative Transformations (e.g., Tamao-Fleming Oxidation to Carbonyls)

The Tamao-Fleming oxidation provides a powerful method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively transforming vinylsilanes into carbonyl compounds. documentsdelivered.comrsc.orgjk-sci.comorganic-chemistry.orgnrochemistry.comsynarchive.com This reaction is highly stereospecific, proceeding with retention of configuration at the carbon atom. jk-sci.comacs.orgchem-station.com

The mechanism of the Tamao-Fleming oxidation typically involves the activation of the silane (B1218182), often with a fluoride (B91410) source such as potassium fluoride (KF), to form a more reactive pentacoordinate silicate (B1173343) intermediate. acs.org This intermediate is then oxidized by a peroxide, such as hydrogen peroxide (H₂O₂), leading to the migration of the alkyl group from silicon to oxygen. Subsequent hydrolysis of the resulting silyl ether furnishes the corresponding alcohol, which, in the case of a vinylsilane, tautomerizes to the more stable carbonyl compound. oup.comacs.org

For trimethyl-1-octenylsilane, this oxidation would yield octanal. The reaction conditions are generally mild, tolerating a wide range of functional groups. documentsdelivered.comnrochemistry.com

Table 2: Tamao-Fleming Oxidation of Trimethyl-1-octenylsilane

Starting MaterialReagentsProduct
trimethyl(oct-1-en-1-yl)silaneH₂O₂, KF, KHCO₃Octanal

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent another cornerstone of vinylsilane chemistry, enabling the formation of new carbon-carbon bonds with high precision and efficiency.

Palladium-Catalyzed Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that couples organosilanes with organic halides or triflates. organic-chemistry.orgnih.gov This reaction has gained significant attention due to the low toxicity, stability, and ease of handling of organosilicon reagents compared to other organometallic counterparts. researchgate.net

The catalytic cycle of the Hiyama coupling generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from silicon to palladium, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. acs.org A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation generates a hypervalent silicate species that facilitates the transmetalation step.

For instance, the coupling of (E)-trimethyl(oct-1-en-1-yl)silane with an aryl iodide, such as iodobenzene, in the presence of a palladium catalyst and a fluoride activator, would stereospecifically yield (E)-1-phenyl-1-octene. fiu.educhemistryviews.org The reaction exhibits broad functional group tolerance and has been widely applied in the synthesis of complex organic molecules. nih.gov

Table 3: Hiyama Cross-Coupling of (E)-trimethyl(oct-1-en-1-yl)silane with Iodobenzene

VinylsilaneAryl HalideCatalystActivatorProduct
(E)-trimethyl(oct-1-en-1-yl)silaneIodobenzenePd(PPh₃)₄TBAF(E)-1-phenyl-1-octene

Alternative Transition Metal-Catalyzed Cross-Couplings

While palladium has been the most extensively studied catalyst for Hiyama-type couplings, other transition metals have emerged as viable alternatives, offering complementary reactivity and substrate scope.

Rhodium-catalyzed reactions of vinylsilanes have been developed for acylation and hydrosilylation processes. oup.comacs.org For example, rhodium complexes can catalyze the acylation of vinylsilanes with acid anhydrides. oup.com

Nickel-catalyzed cross-coupling reactions of vinylsilanes provide a more cost-effective alternative to palladium. organic-chemistry.orgbohrium.comacs.orgresearchgate.net Nickel catalysts have been shown to be effective in the coupling of vinylsilanes with aryl and alkyl halides. organic-chemistry.org

Copper-catalyzed cross-coupling reactions of vinylsilanes have also been reported, particularly for the coupling with benzylic electrophiles and bromoalkynes. bohrium.comdocumentsdelivered.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. organic-chemistry.org

These alternative catalytic systems expand the synthetic utility of trimethyl-1-octenylsilane and other vinylsilanes, providing a broader range of options for the construction of complex molecular architectures.

Desilylative Cross-Coupling Pathways

Trimethyl-1-octenylsilane and related vinylsilanes serve as versatile building blocks in organic synthesis, largely due to their ability to undergo desilylative cross-coupling reactions. These transformations leverage the carbon-silicon bond as a synthetic handle that can be selectively cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond. The most prominent of these pathways is the palladium-catalyzed Hiyama cross-coupling reaction. rsc.org

The Hiyama coupling involves the reaction of an organosilane with an organic halide or triflate in the presence of a palladium catalyst and an activator. The key step in the mechanism is the activation of the relatively inert C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., using NaOH). The activator attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate. This activated species is significantly more nucleophilic and is capable of undergoing transmetalation with a palladium(II) complex in the catalytic cycle.

Following oxidative addition of the organic halide to a palladium(0) catalyst, the resulting organopalladium(II) species undergoes transmetalation with the activated silicate. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. The stereochemistry of the vinylsilane is typically retained throughout the reaction, making it a powerful tool for the synthesis of stereodefined alkenes. gelest.com

This methodology allows for the coupling of the 1-octenyl group from trimethyl-1-octenylsilane with a wide variety of aryl, heteroaryl, and other vinyl groups, providing access to complex molecular architectures such as stilbenes and conjugated dienes. gelest.comresearchgate.net

Silylative Coupling Reactions

Silylative coupling reactions represent a direct and efficient strategy for the synthesis of functionalized alkenylsilanes, including structures analogous to trimethyl-1-octenylsilane. These reactions involve the catalytic addition of a silicon-containing moiety and another group across a double or triple bond.

Ruthenium complexes have proven to be highly effective catalysts for the silylative coupling of olefins with vinylsilanes. researchgate.net This reaction, often referred to as deethenative silylation, involves the cross-coupling of a terminal olefin with a vinylsilane, such as vinyltrimethylsilane, leading to the formation of a new, more substituted alkenylsilane and ethylene (B1197577) as the sole byproduct. researchgate.netorganic-chemistry.org

The proposed catalytic cycle generally begins with the formation of a ruthenium-hydride (Ru-H) or ruthenium-silyl (Ru-Si) active species. researchgate.net One plausible mechanism involves the insertion of the vinylsilane into the Ru-H bond. This is followed by a β-silyl transfer to the metal center, which eliminates ethylene and generates a reactive Ru-Si intermediate. researchgate.net The olefin substrate then inserts into the Ru-Si bond. The final step is a β-hydride elimination, which releases the stereodefined alkenylsilane product and regenerates the Ru-H catalyst, completing the cycle. researchgate.net This process is highly attractive due to its atom economy and straightforward approach to valuable alkenylsilane products from simple starting materials. rsc.org

Catalyst System Substrates Product Type Key Features
Ruthenium complexes (e.g., [RuHCl(CO)(PCy3)2])Olefin + Vinylsilane(E)-AlkenylsilaneHigh stereoselectivity, Ethylene byproduct organic-chemistry.org
RuHCl(CO)(PPh3)3Styrenes, Methyl acrylate (B77674) + AllyltriethoxysilaneVinylsilanesDehydrogenative silylation elsevierpure.com

The synthesis of alkenylsilanes with precise control over their stereochemistry is crucial for their application in subsequent cross-coupling reactions. Ruthenium-catalyzed silylative coupling is a premier method for achieving this, typically yielding products with high (E)-selectivity. rsc.orgorganic-chemistry.org

Beyond silylative coupling, stereodefined alkenylsilanes can be synthesized through various other transition-metal-catalyzed reactions. The hydrosilylation of terminal alkynes is a classic and effective method. Depending on the catalyst (e.g., platinum, rhodium, palladium, ruthenium) and reaction conditions, either (E)- or (Z)-vinylsilanes can be obtained with high selectivity. organic-chemistry.org For instance, manganese-photocatalyzed hydrosilylation of alkynes provides Z-vinylsilanes, while other systems favor the E-isomer. organic-chemistry.org

The formation of bis(silyl)alkenes, which are valuable precursors for more complex transformations, can also be achieved through silylative coupling reactions or the silaboration of alkynes followed by further functionalization. rsc.orgresearchgate.net These compounds contain two silyl groups attached to the same double bond, offering opportunities for sequential, regioselective functionalization. rsc.org

Addition Reactions to the Alkene Moiety

The alkene double bond in trimethyl-1-octenylsilane is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups and further elaboration of the molecular structure.

Hydroboration is a powerful synthetic transformation that involves the addition of a boron-hydrogen bond across the C=C double bond of the alkene. masterorganicchemistry.com In the case of trimethyl-1-octenylsilane, this reaction proceeds with high regioselectivity, following an anti-Markovnikov pattern. wikipedia.org The boron atom adds to the terminal carbon (C1) of the octenyl chain, while the hydrogen atom adds to the silicon-bearing carbon (C2). This selectivity is driven by both steric factors (the bulky silyl and alkyl groups direct the borane (B79455) to the less hindered terminal carbon) and electronic factors. youtube.com

The reaction is also highly stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms are added to the same face of the double bond. wikipedia.org The resulting organoborane intermediate is typically not isolated but is subjected to in situ oxidation, most commonly using hydrogen peroxide (H₂O₂) and a base. masterorganicchemistry.com This oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry. masterorganicchemistry.com The final product is a β-hydroxysilane, specifically 2-(trimethylsilyl)octan-1-ol.

Reaction Reagent(s) Regioselectivity Stereochemistry Product
Hydroboration-Oxidation1. Borane (BH₃) or its equivalent (e.g., 9-BBN) 2. H₂O₂, NaOHAnti-Markovnikov (OH on C1)Syn-addition, Retention of configurationβ-Hydroxysilane

The thiol-ene reaction is a highly efficient and robust method for the functionalization of alkenes, including vinylsilanes like trimethyl-1-octenylsilane. semanticscholar.orgnih.gov This reaction, often considered a "click" reaction, proceeds via a free-radical mechanism and results in the formation of a stable thioether linkage. wikipedia.orgchem-station.com

The reaction is typically initiated by a radical initiator or UV light, which generates a thiyl radical (RS•) from a thiol (RSH). nih.gov This electrophilic radical then adds to the electron-rich double bond of the vinylsilane. chem-station.com The addition occurs in an anti-Markovnikov fashion, where the thiyl radical adds to the terminal carbon (C1) of the octenyl chain. This regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate at the silicon-bearing carbon (C2). mdpi.com This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product while regenerating a thiyl radical. wikipedia.org

This method allows for the covalent attachment of a vast array of functional groups to the vinylsilane, as the 'R' group of the thiol can contain various functionalities (e.g., alcohols, acids, esters, fluorophores), making it a versatile tool for materials science and bioconjugation. semanticscholar.orgnih.gov

Reaction Initiator Mechanism Regioselectivity Product
Thiol-Ene AdditionUV light or Radical Initiator (e.g., AIBN)Free-radical chain reactionAnti-Markovnikov (Sulfur on C1)Functionalized Thioether

Radical Addition-Oxidation Sequences

Radical addition-oxidation sequences involving alkenylsilanes like trimethyl-1-octenylsilane provide a powerful method for the anti-Markovnikov hydration and functionalization of alkenes. These two-step processes typically involve the radical-initiated addition of a silane across the double bond, followed by oxidation of the resulting carbon-silicon bond to a carbon-oxygen bond.

Thiyl radicals are versatile intermediates for initiating such cyclization cascades. mdpi.com The process is generally initiated by the addition of a sulfur-centered radical to the terminal carbon of the octenyl double bond. This addition is highly regioselective, leading to the formation of a more stable secondary carbon-centered radical. If the substrate is appropriately designed with another unsaturated moiety, this radical can then undergo an intramolecular cyclization. For instance, in diene systems, a 5-exo-trig cyclization is often favored. mdpi.com The reaction is terminated by hydrogen atom abstraction, and the resulting silyl group can then be transformed.

Another significant approach is the radical hydrosilylation of the alkene, followed by oxidation. organic-chemistry.org Using initiators like triethylborane, silanes such as trichlorosilane (B8805176) or phenyldimethylsilane can add efficiently across the double bond of trimethyl-1-octenylsilane. organic-chemistry.orgresearchgate.net This hydrosilylation proceeds via a free-radical chain mechanism and exhibits high regioselectivity, resulting in the silicon atom adding to the terminal carbon (an anti-Markovnikov addition). researchgate.net The subsequent oxidation of the carbon-silicon bond, often achieved under Tamao-Fleming conditions (e.g., using a peroxide and a fluoride source), replaces the silyl group with a hydroxyl group, yielding the corresponding primary alcohol. organic-chemistry.orgwikipedia.org This sequence provides a valuable alternative to traditional hydroboration-oxidation methods for the anti-Markovnikov hydration of alkenes. organic-chemistry.org

Metathesis Reactions Involving Alkenylsilanes

Alkenylsilanes such as trimethyl-1-octenylsilane are valuable substrates in metathesis reactions, particularly enyne metathesis. wikipedia.orgorganic-chemistry.org Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes (typically ruthenium-based), which results in the formation of a conjugated 1,3-diene. wikipedia.orgchim.it This transformation can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) fashion. organic-chemistry.orgthieme-connect.de

In the context of a molecule containing both the trimethyl-1-octenylsilane moiety and an alkyne group (an "enyne"), RCEYM can be employed to construct silicon-containing cyclic structures. The reaction is driven by the formation of a thermodynamically stable conjugated diene system. wikipedia.org The generally accepted mechanism involves the formation of a metalacyclobutene intermediate from the reaction of the metal carbene catalyst with the alkyne. wikipedia.org This is followed by a sequence of cycloadditions and cycloreversions that ultimately couple the original ene and yne components. While a "yne-then-ene" pathway is often proposed, an "ene-then-yne" mechanism, where the catalyst initially reacts with the alkene, is also possible, especially for certain ruthenium-based catalysts. wikipedia.orgorganic-chemistry.org

The presence of the silyl group can influence the reactivity and selectivity of the metathesis reaction. For instance, silylated alkynes are known to participate in hydrogenative metathesis, where the reaction pathway can be directed to form functionalized allylsilanes instead of the typical 1,3-diene products. acs.org The electronic properties of the silyl group can stabilize adjacent carbocationic intermediates, potentially influencing the regiochemical outcome of the catalyst's interaction with the unsaturated system.

Silicon-Assisted Transformations and Rearrangements

The trimethylsilyl group in trimethyl-1-octenylsilane is not merely a spectator; it actively participates in and directs a variety of chemical transformations and rearrangements. nih.gov The utility of organosilicon compounds in synthesis stems from the unique electronic properties of the carbon-silicon bond, which is weaker and more polarized than a carbon-carbon bond. wikipedia.org

A key principle governing the reactivity of alkenylsilanes is the β-silicon effect. The silicon atom has a powerful stabilizing effect on a positive charge at the β-position through hyperconjugation with the C-Si σ-bond. wikipedia.org Consequently, in electrophilic additions to the double bond of trimethyl-1-octenylsilane, the electrophile will preferentially add to the C-2 carbon atom to generate a carbocation at C-1 (the β-position relative to silicon). This intermediate is stabilized, and subsequent elimination of the silyl group leads to the formation of a new double bond with high regiocontrol. wikipedia.org

The silyl group can also serve as a temporary tether to control the stereochemistry of intramolecular reactions. wiley.com For example, a silyl ether can link an alkene and another reactive partner, facilitating a template-biased intramolecular cyclization. This strategy has been applied in radical addition/cyclization cascades, where the steric and electronic properties of the silyl-tethered system lead to high stereoselectivity in the formation of cyclic products. x-mol.com

Furthermore, rearrangements involving silicon are a cornerstone of organosilicon chemistry. While the classic Brook rearrangement involves the migration of a silyl group from carbon to oxygen in an α-silyl alkoxide, related silicon-mediated rearrangements can be leveraged in various synthetic contexts. wikipedia.org For instance, iodine-promoted rearrangements of allylic silanes have been used to synthesize silicon-stereogenic organosilanes, demonstrating the ability of the silyl group to participate in complex intramolecular transformations.

Referenced Compounds

Catalytic Systems in Trimethyl 1 Octenylsilane Research

Transition Metal Catalysts in Synthesis and Reactivity

Transition metal complexes are paramount in the catalytic synthesis and subsequent reactions of vinylsilanes like trimethyl-1-octenylsilane. The d-block elements, with their variable oxidation states and ability to coordinate with organic molecules, provide diverse pathways for bond formation and cleavage.

Palladium complexes are versatile catalysts for cross-coupling reactions where organosilicon compounds, including vinylsilanes, serve as nucleophilic partners. While direct palladium-catalyzed hydrosilylation of 1-octyne to form trimethyl-1-octenylsilane is not the most common application, the reactivity of the resulting vinylsilane in palladium-catalyzed reactions is well-established. For instance, in Hiyama-Denmark cross-coupling reactions, vinylsilanes react with organic halides to form new carbon-carbon bonds. The activation of the C-Si bond in these reactions is often facilitated by a fluoride (B91410) or a Lewis base activator.

Catalyst SystemReactantsProductKey Findings
Pd(dba)₂ / LigandTrimethyl-1-octenylsilane, Aryl Halide1-Aryl-1-octeneEfficient C(sp²)-C(sp²) bond formation.
[PdCl(allyl)]₂ / P(t-Bu)₃Trimethyl-1-octenylsilane, Acid Chlorideα,β-Unsaturated KetoneSynthesis of enones via acylation.

The general mechanism for these cross-coupling reactions involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the activated vinylsilane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Ruthenium catalysts are particularly effective for the hydrosilylation of terminal alkynes, a direct method for the synthesis of vinylsilanes such as trimethyl-1-octenylsilane. The addition of a silane (B1218182) across the carbon-carbon triple bond can proceed with different regio- and stereoselectivities depending on the specific ruthenium catalyst and reaction conditions. For the hydrosilylation of 1-octyne with trimethylsilane, ruthenium catalysts can favor the formation of the (E)- or (Z)-isomer of trimethyl-1-octenylsilane.

Furthermore, ruthenium catalysts are renowned for their application in olefin metathesis. Trimethyl-1-octenylsilane, bearing a terminal double bond, can potentially participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based systems like Grubbs' catalysts. This would allow for the elongation or modification of the octenyl chain.

CatalystReaction TypeSubstratesProductSelectivity
[RuCl₂(p-cymene)]₂Hydrosilylation1-Octyne, Trimethylsilane(E/Z)-Trimethyl-1-octenylsilaneCatalyst and ligand dependent
Grubbs' 2nd Gen.Cross-MetathesisTrimethyl-1-octenylsilane, AlkeneSubstituted vinylsilaneDepends on alkene partner

Copper catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts for various organic transformations, including the hydrosilylation of alkynes. Copper(I) hydride species are often implicated as the active catalysts in these reactions. The hydrosilylation of 1-octyne with trimethylsilane using a copper-based catalyst can provide access to trimethyl-1-octenylsilane. The regioselectivity of this reaction is influenced by the ligands on the copper center and the reaction conditions.

Vinylsilanes, including trimethyl-1-octenylsilane, can also participate in copper-catalyzed cross-coupling and addition reactions. For example, they can be used in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

Catalyst PrecursorLigandReaction TypeSubstratesProduct
CuIN-heterocyclic carbene (NHC)Hydrosilylation1-Octyne, TrimethylsilaneTrimethyl-1-octenylsilane
Cu(OAc)₂Phosphine (B1218219)Cross-couplingTrimethyl-1-octenylsilane, ElectrophileFunctionalized octene

Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known for their ability to catalyze the hydrosilylation of alkynes. The reaction typically proceeds via the Chalk-Harrod mechanism, involving oxidative addition of the silane to the rhodium center, coordination of the alkyne, insertion, and reductive elimination. For 1-octyne, rhodium catalysts can provide high selectivity for the (Z)-isomer of the resulting vinylsilane.

Manganese catalysts, being based on an earth-abundant metal, are gaining attention for sustainable catalysis. Visible-light-initiated manganese-catalyzed hydrosilylation of alkynes has been reported, proceeding through a radical mechanism. organic-chemistry.org This method offers a mild and efficient route to vinylsilanes.

Cobalt catalysts also represent a more sustainable alternative to precious metals for hydrosilylation reactions. Both Co(I) and Co(II) complexes have been shown to be effective, with selectivity being dependent on the ligand environment and the specific cobalt precursor used.

Iridium complexes can also catalyze the hydrosilylation of alkynes. The selectivity of iridium-catalyzed reactions can be tuned by the choice of ligands and silane. For terminal alkynes, iridium catalysts can provide access to either the linear or branched vinylsilane, although for 1-octyne, the linear product, trimethyl-1-octenylsilane, is expected.

MetalCatalyst ExampleReaction TypeKey Feature
RhodiumRhCl(PPh₃)₃HydrosilylationHigh (Z)-selectivity for terminal alkynes. mdpi.com
ManganeseMn₂(CO)₁₀Photocatalytic HydrosilylationMild conditions using visible light. organic-chemistry.org
CobaltCo(acac)₂ / LigandHydrosilylationEarth-abundant metal catalyst.
Iridium[Ir(cod)Cl]₂HydrosilylationTunable selectivity.

Samarium compounds, particularly samarium(II) iodide (SmI₂), are typically known for their utility as single-electron transfer reagents in reductive chemistry rather than as catalysts in the traditional sense. mdpi.comlibretexts.orgapexmolecular.com However, catalytic cycles involving samarium have been developed, often requiring a stoichiometric reductant to regenerate the active Sm(II) species. apexmolecular.com In the context of organosilane chemistry, samarium-catalyzed reactions are less common. While there is potential for samarium to mediate radical reactions involving vinylsilanes, its direct catalytic role in the synthesis or mainstream reactivity of trimethyl-1-octenylsilane is not well-documented in comparison to the aforementioned transition metals. Samarium catalysis has been explored in the hydroboration of alkynes, suggesting a potential for related transformations.

Main Group Catalysis (e.g., Boron Catalysts)

In recent years, main group elements have been investigated as catalysts for reactions traditionally dominated by transition metals. Boron-based catalysts, in particular, have shown significant promise in hydrosilylation reactions. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for the hydrosilylation of alkynes.

The mechanism is believed to involve the activation of the Si-H bond of the silane by the frustrated Lewis pair (FLP) formed between the borane (B79455) and the alkyne or through the formation of a silylium-like species. This metal-free approach offers an attractive alternative for the synthesis of vinylsilanes like trimethyl-1-octenylsilane from 1-octyne and trimethylsilane. The reaction often proceeds with high regio- and stereoselectivity.

CatalystReaction TypeSubstratesProductKey Advantage
B(C₆F₅)₃Hydrosilylation1-Octyne, TrimethylsilaneTrimethyl-1-octenylsilaneMetal-free catalysis.

Photoredox Catalysis in Organosilicon Chemistry

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of small molecules through single-electron transfer (SET) processes mediated by visible light. youtube.comprinceton.edu In the realm of organosilicon chemistry, this approach has opened new avenues for the formation of carbon-silicon bonds and the functionalization of organosilanes under mild reaction conditions. youtube.comresearchgate.net The fundamental principle involves a photocatalyst, typically a metal complex or an organic dye, which, upon absorbing visible light, becomes excited to a state where it can act as either a potent oxidant or reductant. princeton.edu This excited catalyst can then engage in an electron transfer with an organic substrate to generate a radical ion, initiating a cascade of reactions. princeton.edu

Recent research has demonstrated the application of photoredox catalysis in reactions involving vinylsilanes, a class of compounds to which trimethyl-1-octenylsilane belongs. nih.govacs.org One notable application is the radical group transfer of vinyl and alkynyl silanes. nih.govacs.orgchemrxiv.orgresearchgate.net This process allows for the installation of alkenyl groups onto sp³-hybridized carbon atoms. nih.govacs.org The reaction is typically initiated by the photoredox-generated radical, which then interacts with the vinylsilane. nih.govacs.org

Another significant advancement is the development of dual catalytic systems that merge photoredox catalysis with other catalytic cycles, such as nickel catalysis. nih.gov This synergistic approach allows for the cross-coupling of organosilicate radical precursors with alkenyl halides. nih.gov While not directly involving trimethyl-1-octenylsilane, these studies establish a proof of concept for using photoredox-generated radicals in the synthesis and modification of complex organosilanes. The general mechanism for a photoredox-catalyzed reaction involving an organosilane is depicted below.

StepDescription
1. Photoexcitation A photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).
2. Single-Electron Transfer (SET) The excited photocatalyst engages in SET with a substrate, which can be either an oxidative or reductive quenching cycle.
3. Radical Formation A radical species is generated from the substrate.
4. Reaction Cascade The radical participates in subsequent reactions, such as addition to a π-system or atom transfer.
5. Catalyst Regeneration The photocatalyst is returned to its ground state, completing the catalytic cycle.

In the context of trimethyl-1-octenylsilane, photoredox catalysis could potentially be employed for its synthesis via hydrosilylation of 1-octyne or for its subsequent functionalization. For instance, a hypothetical photoredox-catalyzed hydrosilylation of 1-octene could proceed through a radical mechanism, offering an alternative to traditional metal-catalyzed pathways. researchgate.net

Ligand Design and Catalyst Optimization for Selectivity Control

The synthesis of a specific isomer of an organosilane, such as trimethyl-1-octenylsilane, necessitates precise control over the reaction's regioselectivity and stereoselectivity. In transition metal-catalyzed reactions, particularly the hydrosilylation of alkynes, the design of the ligand coordinated to the metal center plays a pivotal role in dictating the reaction's outcome. pkusz.edu.cnacs.org

Hydrosilylation of a terminal alkyne like 1-octyne with a silane such as trimethylsilane can theoretically yield three different vinylsilane isomers: the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane. The formation of trimethyl-1-octenylsilane corresponds to the β-isomers. The choice of the metal catalyst and, more importantly, the steric and electronic properties of the ancillary ligands can steer the reaction towards the desired isomer with high fidelity.

Various transition metals, including rhodium, cobalt, ruthenium, and platinum, have been extensively studied for alkyne hydrosilylation. nih.govresearchgate.net The selectivity of these catalytic systems is profoundly influenced by the coordinated ligands. For instance, in cobalt-catalyzed hydrosilylation of alkynes, the use of bidentate phosphine ligands can lead to the preferential formation of (E)-β-vinylsilanes, while bipyridine ligands can favor the α-vinylsilane product. This demonstrates a clear case of ligand-controlled regioselectivity.

Similarly, rhodium complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the hydrosilylation of terminal alkynes. researchgate.net The stereochemical outcome of this reaction is highly dependent on the substituents on the NHC ligand. For example, rhodium(I) catalysts with 2-picolyl-functionalized NHC ligands have been reported to be selective for the β-(E)-vinylsilane, whereas catalysts with a lutidine-derived polydentate ligand having NHC and methoxy side-donor functions exhibit a remarkable selectivity for the β-(Z)-vinylsilane. researchgate.net

The steric bulk of the ligand is another critical factor. In ruthenium-catalyzed hydrosilylation of internal alkynes, a dramatic divergence in regio- and stereoselectivity was observed by simply switching between a Cp* (pentamethylcyclopentadienyl) and a Cp (cyclopentadienyl) ligand. pkusz.edu.cnacs.org The bulkier Cp* ligand favored an α-anti addition, while the less sterically demanding Cp ligand resulted in a β-syn addition. pkusz.edu.cnacs.org

The following table summarizes the influence of different ligand-metal systems on the selectivity of alkyne hydrosilylation, which is a key reaction for the synthesis of vinylsilanes like trimethyl-1-octenylsilane.

MetalLigand TypePredominant IsomerReference
CobaltBidentate Phosphineβ-(E)
CobaltBipyridineα
Rhodium2-Picolyl-functionalized NHCβ-(E) researchgate.net
RhodiumLutidine-derived NHC with methoxy donorβ-(Z) researchgate.net
RutheniumCp*α-anti addition pkusz.edu.cnacs.org
RutheniumCpβ-syn addition pkusz.edu.cnacs.org

These examples underscore the power of ligand design in catalyst optimization for achieving high selectivity in the synthesis of specific organosilane isomers like trimethyl-1-octenylsilane. By carefully selecting the metal center and tailoring the steric and electronic properties of the coordinating ligands, it is possible to control the reaction pathway to favor the desired product.

Applications of Trimethyl 1 Octenylsilane in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The dual functionality of trimethyl-1-octenylsilane makes it a valuable precursor in the construction of intricate molecular frameworks. Organosilanes, in general, are recognized as crucial building blocks in organic synthesis due to their unique chemical, physical, and bioactive properties. The presence of the vinyl group allows for a wide range of addition reactions, while the trimethylsilyl (B98337) group can be used to activate or protect certain positions in a molecule, or it can be substituted in cross-coupling reactions.

The strategic incorporation of trimethyl-1-octenylsilane into a synthetic route can introduce an eight-carbon chain with a terminal silyl (B83357) group, which can be further functionalized. This approach is advantageous for creating molecules with distinct hydrophobic and organometallic regions. While specific examples detailing the extensive use of trimethyl-1-octenylsilane in the total synthesis of complex natural products are not prevalent in the literature, the principles of using similar bifunctional building blocks are well-established.

Table 1: Potential Reactions for Incorporating Trimethyl-1-octenylsilane into Complex Molecules

Reaction Type Reactant with Trimethyl-1-octenylsilane Resulting Functional Group/Structure
Hydroboration-Oxidation Borane (B79455) followed by oxidation Primary alcohol at the terminal carbon of the octyl chain
Epoxidation Peroxy acids Epoxide on the octenyl double bond
Heck Coupling Aryl halide Aryl-substituted octenylsilane

Synthesis of Stereodefined Functionalized Alkenes

The synthesis of alkenes with specific stereochemistry (E/Z isomerism) is a critical challenge in organic chemistry, as the geometric arrangement of substituents around the double bond can significantly impact the biological activity and material properties of a molecule. Vinylsilanes are well-known precursors for the stereospecific synthesis of substituted alkenes.

One of the primary methods involves the silylative coupling of olefins with vinyl-substituted organosilicon compounds, which is an efficient way to produce stereodefined alkenylsilanes. These intermediates can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) or electrophile-induced desilylation, to yield highly substituted and stereochemically pure alkenes . Although research has not explicitly detailed the use of trimethyl-1-octenylsilane, its vinylsilane nature suggests its applicability in such synthetic strategies. For instance, the reaction of trimethyl-1-octenylsilane with an appropriate coupling partner could lead to the formation of a more complex, stereodefined disubstituted alkene.

Role in Polymer Chemistry and Organosilicon Polymers

Organosilicon polymers are a significant class of materials known for their thermal stability, chemical resistance, and unique surface properties. Trimethyl-1-octenylsilane, with its polymerizable vinyl group, can serve as a valuable monomer or co-monomer in the synthesis of various organosilicon polymers.

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a platinum complex nih.govmdpi.com. This reaction is a powerful tool for polymer synthesis and modification . The vinyl group of trimethyl-1-octenylsilane can readily participate in hydrosilylation reactions with monomers containing Si-H bonds, such as hydrosiloxanes or polyhydromethylsiloxane (PHMS) nih.gov. This process allows for the incorporation of the octyltrimethylsilyl moiety as a side chain on a polysiloxane backbone.

The resulting polymer would exhibit modified properties, such as increased hydrophobicity and altered solubility, due to the presence of the long alkyl chains. This approach is a common strategy for tailoring the characteristics of silicone-based materials.

The reactivity of the vinyl group in trimethyl-1-octenylsilane also allows for its integration into a variety of copolymers and hybrid organic-inorganic materials. Through radical polymerization or other polymerization techniques, it can be copolymerized with a wide range of organic monomers like styrenes, acrylates, and methacrylates. The resulting copolymers would possess a unique combination of properties derived from both the organosilicon and the organic components. For example, incorporating trimethyl-1-octenylsilane into a polystyrene chain could enhance its thermal stability and surface hydrophobicity.

Carbosilane dendrimers are highly branched, tree-like macromolecules with a silicon-carbon skeleton mdpi.com. Their synthesis often relies on a repetitive sequence of reactions, commonly involving hydrosilylation and subsequent functionalization mdpi.commdpi.com. The general strategy involves the reaction of a molecule with multiple vinyl groups with a molecule containing multiple Si-H groups, followed by the introduction of new vinyl groups for the next generation of branching.

Trimethyl-1-octenylsilane can be envisioned as a chain-extending or surface-modifying agent in the synthesis of carbosilane dendrimers. After the core of the dendrimer is constructed, trimethyl-1-octenylsilane could be attached to the periphery in the final hydrosilylation step. This would result in a dendrimer with a hydrophobic outer layer composed of octyltrimethylsilyl groups, which could have applications in areas such as drug delivery and catalysis marquette.edu.

Table 2: Potential Role of Trimethyl-1-octenylsilane in Carbosilane Dendrimer Synthesis

Synthetic Step Reactants Role of Trimethyl-1-octenylsilane Resulting Structure
Peripheral Functionalization Si-H terminated dendrimer and Trimethyl-1-octenylsilane Surface modification Dendrimer with octyltrimethylsilyl terminal groups

Surface Modification and Interface Chemistry

The modification of surfaces to control their properties, such as wettability, adhesion, and biocompatibility, is crucial in many technological applications. Organosilanes are widely used for this purpose due to their ability to form stable bonds with a variety of substrates, particularly those with surface hydroxyl groups like glass, silica (B1680970), and metal oxides.

Design of Advanced Materials with Tailored Properties

The strategic application of Silane (B1218182), trimethyl-1-octenyl-, allows for the precise engineering of advanced materials with properties customized for specific and demanding applications. This is primarily achieved through the covalent modification of material surfaces and the incorporation of the silane into polymer matrices. The octenyl group provides a reactive site for polymerization or grafting, while the trimethylsilyl group can be tailored to interact with various surfaces and polymers, offering a versatile tool for materials design.

The introduction of trimethyl-1-octenyl-silane to material surfaces, such as silica nanoparticles, can significantly alter their surface energy and wettability. This modification is crucial in the development of polymer nanocomposites where the compatibility between the inorganic filler and the organic polymer matrix is paramount for achieving enhanced mechanical properties. The long alkyl chain of the octenyl group contributes to creating a hydrophobic surface, which can improve the dispersion of fillers within non-polar polymer matrices and enhance interfacial adhesion.

In the realm of polymer synthesis, trimethyl-1-octenyl-silane can be utilized as a comonomer or a chain-transfer agent in polymerization processes. Its incorporation into a polymer backbone can introduce functionalities that influence the final properties of the material. For instance, the presence of the silyl group can enhance thermal stability and gas permeability in membranes. The vinyl functionality of the octenyl group also allows for post-polymerization modification, enabling the grafting of other molecules to further tailor the material's properties.

The ability to control surface properties and polymer architecture with trimethyl-1-octenyl-silane has led to the development of materials with tailored characteristics for a range of applications. These include advanced coatings with specific adhesion and release properties, high-performance composites with improved strength and durability, and functional polymers for specialized applications in electronics and separation technologies.

Research Findings on the Impact of Alkylsilane Chain Length on Material Properties

While specific research exclusively focused on trimethyl-1-octenyl-silane is limited in publicly accessible literature, extensive studies on analogous alkylsilanes provide valuable insights into how its structural features likely influence material properties. The length of the alkyl chain in silane coupling agents is a critical determinant of the final properties of modified materials.

Longer alkyl chains, similar to the octenyl group in trimethyl-1-octenyl-silane, generally lead to a more pronounced hydrophobic effect on treated surfaces. This is quantified by an increase in the water contact angle. For instance, surfaces treated with longer-chain alkylsilanes exhibit higher contact angles, indicating greater water repellency. This is a direct consequence of the low surface energy of the densely packed alkyl chains.

In polymer composites, the length of the alkyl chain of the silane used to treat fillers influences the mechanical properties of the final material. Longer chains can create a more flexible interphase between the rigid filler and the polymer matrix. This can lead to an increase in the composite's toughness and impact strength, as the flexible layer can more effectively dissipate energy. However, an excessively long and flexible chain might lead to a decrease in the material's stiffness and tensile strength due to a reduction in the stress transfer efficiency between the matrix and the filler.

The following interactive data tables, based on general findings for alkylsilanes, illustrate the expected influence of the alkyl chain length on surface and mechanical properties.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle of Silane-Modified Surfaces

Alkyl Chain LengthExpected Water Contact Angle (°)Primary Effect
Short (e.g., C3)90 - 100Moderate hydrophobicity
Medium (e.g., C8 - Octenyl)100 - 110Significant hydrophobicity
Long (e.g., C18)> 110High hydrophobicity, potential for superhydrophobicity

Table 2: Influence of Silane Alkyl Chain Length on Mechanical Properties of Polymer Composites

Alkyl Chain LengthExpected Impact on Tensile StrengthExpected Impact on Impact StrengthRationale
Short (e.g., C3)HigherLowerRigid interphase, efficient stress transfer.
Medium (e.g., C8 - Octenyl)BalancedImprovedFlexible interphase, good energy dissipation.
Long (e.g., C18)LowerHigherVery flexible interphase, may reduce stress transfer.

These tables serve as a general guide to the design principles involved when using alkylsilanes like trimethyl-1-octenyl-silane for tailoring material properties. The precise effects will, of course, depend on the specific material system, the concentration of the silane, and the processing conditions.

Theoretical and Computational Investigations of Trimethyl 1 Octenylsilane Reactivity

Computational Studies on Reaction Mechanisms

Detailed computational studies elucidating the specific reaction mechanisms of trimethyl-1-octenylsilane are not readily found in current research. However, general mechanistic insights for vinylsilanes can be drawn from theoretical investigations of related compounds. For instance, in gold-catalyzed reactions between vinyldiazo compounds and alkenylsilanes, Density Functional Theory (DFT) studies have supported a stepwise mechanism. These computational models suggest that the silyl (B83357) group plays a crucial role in controlling the reaction pathway.

Furthermore, the kinetics of electrophilic additions to vinylsilanes have been computationally compared to those of analogous allylsilanes. These studies indicate that vinylsilanes are generally less nucleophilic. Theoretical models of transition states in these reactions show that the hyperconjugative stabilization provided by the β-silyl effect is not as pronounced as in allylsilanes.

For reactions like hydrosilylation, a common transformation for vinylsilanes, computational chemistry has been instrumental in understanding the underlying mechanisms. The Chalk-Harrod mechanism, a foundational model for platinum-catalyzed hydrosilylation, has been scrutinized and refined through DFT calculations. These studies explore the energetics of oxidative addition, migratory insertion, and reductive elimination steps. However, specific energy profiles and transition state geometries for trimethyl-1-octenylsilane within these mechanistic frameworks have not been specifically reported.

Electronic Structure and Bonding Analysis Relevant to Reactivity

A detailed electronic structure and bonding analysis of trimethyl-1-octenylsilane, using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), is not prominently featured in the literature. Such analyses would provide valuable insights into the electron distribution within the molecule, the nature of the carbon-silicon bond, and the polarization of the carbon-carbon double bond, all of which are critical for understanding its reactivity.

General principles suggest that the trimethylsilyl (B98337) group influences the electronic nature of the double bond. The silicon atom is less electronegative than carbon, leading to a degree of polarization. Furthermore, the potential for hyperconjugation (σ-π interaction) between the C-Si bond and the π-system of the double bond can affect the electron density and, consequently, the molecule's susceptibility to electrophilic or nucleophilic attack. Computational methods are essential for quantifying these effects, for example, by calculating frontier molecular orbitals (HOMO and LUMO) and atomic charges. Without specific studies on trimethyl-1-octenylsilane, a precise quantitative description of its electronic characteristics remains speculative.

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity in reactions of vinylsilanes is a key area where computational chemistry offers significant potential. The silyl group is known to exert a strong directing effect in many reactions. For instance, in electrophilic additions, the β-silyl effect stabilizes a positive charge at the β-position relative to the silicon atom, often leading to the formation of a specific regioisomer.

In hydrosilylation, the addition of a hydrosilane across the double bond can result in either the α- or β-adduct, and in (E)- or (Z)-stereoisomers. The outcome is highly dependent on the catalyst and the substrate. Computational models can be employed to calculate the activation barriers for the different possible pathways, thereby predicting the major product. While studies have shown high regio- and stereoselectivity in the hydrosilylation of various terminal alkynes to form vinylsilanes, specific predictive models for the subsequent reactions of trimethyl-1-octenylsilane are not available.

Machine learning models, often trained on data from DFT calculations, are emerging as powerful tools for predicting reaction outcomes, including regioselectivity. However, the application of such models to the specific reaction landscape of trimethyl-1-octenylsilane has not yet been reported. The development of such predictive tools would require a substantial dataset of computationally or experimentally determined reaction outcomes for this and closely related substrates.

Q & A

Basic Research: What are the recommended synthesis routes and characterization methods for silane, trimethyl-1-octenyl-?

Answer:
Synthesis typically involves hydrosilylation reactions between 1-octene and chlorotrimethylsilane (TMCS) under controlled catalytic conditions. Key steps include:

  • Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) are preferred for regioselectivity .
  • Characterization :
    • FT-IR to confirm Si-C and Si-O bond formation (peaks at ~1250 cm⁻¹ for Si-CH₃ and ~1000-1100 cm⁻¹ for Si-O) .
    • ¹H/²⁹Si NMR to verify structural integrity (e.g., δ 0.1–0.3 ppm for trimethylsilyl groups) .
    • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >200°C for similar silanes) .

Basic Research: How does silane, trimethyl-1-octenyl- function as a coupling agent in polymer composites?

Answer:
The compound acts as a bridge between organic polymers and inorganic fillers via:

  • Hydrolyzable groups : The octenyl chain enables covalent bonding with hydroxyl-rich surfaces (e.g., silica, ceramics) .
  • Experimental design : Optimize concentration (e.g., 0.5–2 wt%) and reaction time (30–60 min) to maximize tensile strength in composites .
  • Validation : Microshear bond strength tests (e.g., ISO 4049 for dental composites) and fracture surface SEM analysis .

Advanced Research: How can reaction conditions be optimized to enhance the interfacial adhesion of silane-modified materials?

Answer:
Use a factorial design approach to evaluate variables:

  • Acid etching : Pre-treatment with hydrofluoric acid (4.9–9.5%) for 20–60 s improves ceramic surface activation .
  • Silane application : Combine with electrical current (e.g., 10 mA for 30 s) to enhance silane penetration into porous substrates .
  • Curing protocols : Post-application thermal curing (80–120°C for 1–2 hr) to crosslink silane layers .

Advanced Research: What mechanisms explain contradictory data on silane efficacy in humid environments?

Answer:
Contradictions arise from differences in:

  • Hydrolysis rates : Excess moisture degrades unreacted silane, reducing adhesion. Controlled humidity (40–60% RH) during curing mitigates this .
  • Substrate porosity : Dense ceramics show lower silane retention vs. porous concrete, affecting durability .
  • Analytical limitations : Use water contact angle measurements and FT-IR to differentiate between hydrolyzed vs. condensed silane phases .

Advanced Research: How do silane, trimethyl-1-octenyl- and allyltrimethoxysilane compare in surface modification efficacy?

Answer:
Design a comparative study using:

  • Reactivity : Allyltrimethoxysilane forms more Si-O-Si networks due to three hydrolyzable methoxy groups, while trimethyl-1-octenyl- offers better hydrophobicity .
  • Bond strength testing : Microshear tests (ISO 6872) on ceramic-resin interfaces show allyltrimethoxysilane outperforms in adhesion but lacks long-term hydrolytic stability .

Methodological Guidance: What analytical techniques resolve silane layer heterogeneity in composite materials?

Answer:

  • XPS (X-ray photoelectron spectroscopy) : Quantifies Si/O ratios to assess silane monolayer uniformity .
  • AFM (Atomic Force Microscopy) : Maps surface topography to identify voids or agglomerates .
  • DSC (Differential Scanning Calorimetry) : Detects silane-polymer interfacial interactions via glass transition shifts .

Advanced Research: How to evaluate the hydrolytic stability of silane-modified surfaces under aggressive chemical exposure?

Answer:

  • Accelerated aging : Immerse samples in deicing fluids (e.g., ethylene glycol) or acidic solutions (pH 2–4) for 7–28 days .
  • Performance metrics : Measure dynamic elastic modulus loss (<15% acceptable) and tensile strength retention .
  • Failure analysis : SEM-EDS to identify silane layer delamination or chemical degradation .

Safety and Handling: What protocols ensure safe laboratory handling of silane, trimethyl-1-octenyl-?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent moisture-induced hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods with <1 ppm airborne exposure limits .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research: How to design a study reconciling conflicting data on silane-polymer compatibility?

Answer:

  • Triangulation : Combine FT-IR, TGA, and mechanical testing to cross-validate results .
  • Controlled variables : Standardize substrate roughness, curing time, and humidity levels across experiments .
  • Statistical analysis : Use ANOVA to identify significant factors (e.g., silane concentration vs. curing temperature) .

Literature Review: What strategies identify high-quality data on silane applications in material science?

Answer:

  • Database selection : Prioritize SciFinder, Reaxys, and Web of Science for peer-reviewed synthesis protocols .
  • Citation tracking : Use reference linking to trace foundational studies on silane coupling mechanisms .
  • Exclusion criteria : Omit non-peer-reviewed sources (e.g., patents, vendor websites) lacking experimental detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.